Oxomemazine

描述

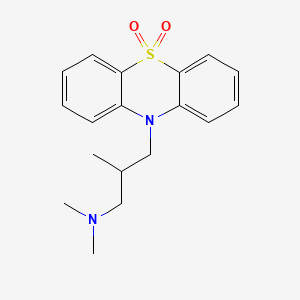

氧美马嗪是一种吩噻嗪衍生物,兼具抗组胺和抗胆碱能作用。 它主要用于治疗咳嗽和过敏 . 该化合物属于吩噻嗪类,以其镇静和抗血清素能特性而闻名 .

准备方法

合成路线和反应条件: 氧美马嗪的合成涉及吩噻嗪与丙胺衍生物的反应。 该过程通常包括以下步骤:

硝化: 吩噻嗪被硝化以引入硝基。

还原: 硝基被还原为胺。

烷基化: 胺随后用丙胺衍生物烷基化以形成氧美马嗪.

工业生产方法: 在工业环境中,氧美马嗪通过类似的合成路线但更大规模生产。 该过程涉及使用高压反应器和连续流系统以确保高效生产。 反应条件被仔细控制以优化产率和纯度 .

化学反应分析

反应类型: 氧美马嗪经历几种类型的化学反应,包括:

氧化: 氧美马嗪可以被氧化形成亚砜和砜。

还原: 还原反应可以将氧美马嗪转化为相应的胺。

取代: 吩噻嗪环上可以发生各种取代反应.

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。

取代: 卤化剂和亲核试剂通常使用.

主要产品:

氧化: 亚砜和砜。

还原: 胺。

取代: 卤代吩噻嗪衍生物.

科学研究应用

Pharmacological Properties

Oxomemazine exhibits multiple pharmacological activities:

- Antihistaminic : It blocks H₁ histamine receptors, alleviating allergy symptoms.

- Anticholinergic : This property helps reduce mucus secretion in the respiratory tract.

- Antitussive : It is used to suppress cough, particularly non-productive coughs that occur at night .

Clinical Applications

-

Cough Treatment

- This compound is commonly included in cough preparations, often combined with other agents like guaifenesin and sodium benzoate. Its efficacy in treating cough has been a subject of investigation, with mixed results reported in clinical trials.

- A systematic review highlighted a lack of strong evidence supporting its efficacy compared to placebo or other treatments for cough .

- Allergy Management

Data Tables

Case Studies

- Efficacy in Non-Productive Coughs

- Systematic Review Findings

作用机制

氧美马嗪通过竞争性结合组胺 (H1) 受体发挥作用,从而抑制组胺的药理作用。 它还具有镇静、抗胆碱能和抗血清素能作用 . 该化合物对毒蕈碱 M1 受体的作用有助于其镇咳特性 .

类似化合物:

异丙嗪: 另一种具有抗组胺和镇静作用的吩噻嗪衍生物。

氯丙嗪: 一种用作抗精神病药和镇静剂的吩噻嗪。

曲美嗪: 一种具有抗组胺和镇静作用的吩噻嗪.

氧美马嗪的独特性: 氧美马嗪的独特之处在于它兼具抗组胺、抗胆碱能和抗血清素能特性。 这使其在治疗咳嗽和过敏的同时也能提供镇静作用,特别有效 .

相似化合物的比较

Promethazine: Another phenothiazine derivative with antihistamine and sedative properties.

Chlorpromazine: A phenothiazine used as an antipsychotic and sedative.

Trimeprazine: A phenothiazine with antihistamine and sedative effects.

Uniqueness of Oxomemazine: this compound is unique due to its combination of antihistamine, anticholinergic, and antiserotoninergic properties. This makes it particularly effective in treating cough and allergies while also providing sedative effects .

生物活性

Oxomemazine is a phenothiazine derivative primarily utilized as an antihistamine and antitussive agent. Its biological activity is characterized by its interaction with various receptors, particularly histamine H₁ receptors, and its potential effects on other neurotransmitter systems. This article delves into the pharmacological properties, clinical efficacy, and safety profile of this compound based on diverse research findings.

This compound is classified as a histamine H₁-receptor antagonist, which means it blocks the action of histamine at H₁ receptors, leading to reduced allergic symptoms. Additionally, it has been identified as a ligand for M1 muscarinic receptors, suggesting a broader spectrum of activity that may influence central nervous system functions such as sedation and cough suppression .

Pharmacological Effects

- Antihistaminic Activity : this compound effectively alleviates allergic reactions by inhibiting histamine-induced symptoms such as itching, sneezing, and rhinorrhea.

- Antitussive Properties : It is indicated for the symptomatic treatment of non-productive coughs, especially those occurring at night. Clinical studies have evaluated its efficacy compared to other antitussive agents.

Case Study Overview

A multicenter, randomized, single-blind study involving 130 patients assessed the efficacy of this compound combined with guaifenesin against clobutinol in treating dry cough due to infectious origins. The primary outcome measured was the reduction in cough intensity using a Visual Analog Scale (VAS). The results indicated that this compound showed a greater reduction in cough intensity compared to clobutinol, particularly noted at days 2, 4, and 5 of treatment (p-values: 0.04, 0.05, 0.02 respectively) .

Systematic Review Findings

Conversely, a systematic review analyzing randomized controlled trials (RCTs) found no robust evidence supporting the clinical efficacy of this compound in treating cough. The review highlighted that most studies had a high risk of bias and did not provide sufficient data for meta-analysis . This discrepancy emphasizes the need for further well-designed clinical trials to validate its effectiveness.

Safety Profile and Side Effects

This compound is generally well tolerated; however, it can induce sedation and drowsiness due to its central nervous system effects. A comparative analysis indicated that while this compound improved nocturnal coughing and sleep quality, it also led to increased daytime drowsiness compared to clobutinol .

Common Side Effects

- Drowsiness

- Dry mouth

- Dizziness

Data Table: Efficacy Comparison

| Study | Treatment Group | Reduction in Cough Intensity (VAS) | Significance (p-value) |

|---|---|---|---|

| Study A | This compound + Guaifenesin | -5.2 ± 2.3 | Day 2: 0.04 |

| Study A | Clobutinol | -4.3 ± 2.3 | Day 2: N/A |

| Systematic Review | This compound vs Placebo | No significant findings | N/A |

属性

IUPAC Name |

3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQPVLDZQVPLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023405 | |

| Record name | Oxomemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3689-50-7, 174508-13-5, 174508-14-6 | |

| Record name | (±)-Oxomemazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxomemazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxomemazine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxomemazine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxomemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxomemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxomemazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOMEMAZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q824SGH3RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXOMEMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305MB38V1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXOMEMAZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP9538P4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxomemazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Oxomemazine primarily acts as an H1 receptor antagonist, blocking the effects of histamine, a chemical mediator involved in allergic reactions. [] This antagonism reduces symptoms such as itching, sneezing, and runny nose. [] Additionally, this compound exhibits anticholinergic properties, leading to effects like reduced mucus secretion. []

A: The anticholinergic effects of this compound complement its antihistaminic action by reducing mucus secretion, thereby alleviating congestion and cough associated with allergies and colds. [, ]

A: this compound has the molecular formula C18H23N2O2S+·Cl− and a molecular weight of 362.91 g/mol. []

A: Yes, spectroscopic techniques like UV-Vis, IR, and NMR spectroscopy have been used to characterize the structure of this compound. These techniques provide information about functional groups, bond vibrations, and the overall molecular structure. [, , , , ]

A: Research has investigated the stability of this compound in different formulations, including syrups. Studies have shown that this compound can degrade in the presence of certain excipients or under specific storage conditions (e.g., exposure to light, heat, and humidity). [, ]

A: Stability-indicating HPLC methods have been developed to assess the degradation of this compound in pharmaceutical formulations. These methods can separate and quantify this compound and its potential degradation products, providing insights into the drug's stability profile. [, ]

ANone: Several analytical methods have been developed for this compound determination, including:

- High-Performance Liquid Chromatography (HPLC): HPLC methods using various detectors like UV and mass spectrometry are widely used for quantifying this compound in pharmaceutical formulations and biological samples. [, , , , ]

- Spectrophotometry: Spectrophotometric methods, including UV-Vis and fluorescence spectroscopy, offer simple and cost-effective approaches for this compound determination. [, , ]

- Electrochemical Techniques: Electrochemical methods, such as voltammetry and potentiometry, have been explored for this compound analysis, utilizing its electroactive nature. [, , , , ]

A: While detailed pharmacokinetic data for this compound is limited in the provided research, a study utilizing capillary LC‐ESI‐MS was able to detect this compound in human plasma 20 hours after oral administration of a cough syrup containing this compound. [] This suggests absorption and distribution of the drug following oral administration.

A: One study investigated the efficacy of this compound in treating acute dry cough in humans. The study, which compared this compound to a centrally acting antitussive, found that this compound significantly reduced cough intensity and frequency compared to the control. []

A: While the provided research does not detail specific cell-based assays, studies have demonstrated the antihistaminic properties of this compound in various models. For instance, one study showed this compound's protective effect against anaphylactic microshock in guinea pigs, highlighting its ability to counteract histamine-induced responses. []

A: One study investigated the interaction of this compound with sodium nitrite, a potential precursor to nitrosamine formation. The in vitro study found that the interaction produced a small amount of N-nitroso dimethylamine (NDMA). [] While this raises a potential concern, further research is needed to assess the actual risk of nitrosamine formation in vivo.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。